3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-9(2)6-15-20-21-18(24-15)19-17(22)16-12(5)13-7-10(3)11(4)8-14(13)23-16/h7-9H,6H2,1-5H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNUMRNUOWXFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=NN=C(S3)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Precursor Preparation
The benzofuran core is synthesized from 2,4,5-trimethylphenol (1), which undergoes Fries rearrangement with acetic anhydride to yield 2,4,5-trimethylphenyl acetate (2). Subsequent cyclization with ethyl chloroacetate in the presence of AlCl₃ generates the benzofuran ester intermediate (3). Hydrolysis with NaOH produces 3,5,6-trimethyl-1-benzofuran-2-carboxylic acid (4) (Scheme 1).
Scheme 1: Benzofuran Core Synthesis
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Fries Rearrangement :
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Cyclization :
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Ester Hydrolysis :
Key Data :
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Characterization: (400 MHz, DMSO-d6) δ 2.21 (s, 3H, CH3), 2.34 (s, 3H, CH3), 2.48 (s, 3H, CH3), 7.12 (d, J = 8.1 Hz, 1H), 7.45 (d, J = 8.1 Hz, 1H).
Synthesis of 5-(2-Methylpropyl)-1,3,4-Thiadiazol-2-Amine
Thiosemicarbazide Formation
Isobutyl isothiocyanate (5) reacts with hydrazine hydrate to form isobutyl thiosemicarbazide (6). Cyclization with phosphorus oxychloride (POCl₃) under reflux yields 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine (7) (Scheme 2).
Scheme 2: Thiadiazole Amine Synthesis
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Thiosemicarbazide Preparation :
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Cyclization :
Key Data :
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Yield: 72% after purification by recrystallization (ethanol/water).
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Characterization: (400 MHz, CDCl3) δ 1.02 (d, J = 6.6 Hz, 6H), 2.11 (m, 1H), 2.75 (d, J = 7.0 Hz, 2H), 5.21 (s, 2H, NH2).
Amide Coupling Reaction
Carboxylic Acid Activation
3,5,6-Trimethyl-1-benzofuran-2-carboxylic acid (4) is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM). The intermediate is isolated by evaporation under reduced pressure.
Coupling with Thiadiazol-2-Amine
The acid chloride reacts with 5-(2-methylpropyl)-1,3,4-thiadiazol-2-amine (7) in dry dioxane, catalyzed by triethylamine (TEA) to scavenge HCl (Scheme 3).
Scheme 3: Amide Bond Formation
Optimization Insights :
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Solvent : Dioxane > THF (higher yields due to better solubility of intermediates).
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Stoichiometry : 1.2 equiv. of acid chloride ensures complete amine conversion.
Key Data :
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Yield: 85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
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(400 MHz, DMSO-d6): δ 1.01 (d, J = 6.6 Hz, 6H), 2.20 (s, 3H), 2.33 (s, 3H), 2.47 (s, 3H), 2.74 (d, J = 7.0 Hz, 2H), 7.10 (d, J = 8.1 Hz, 1H), 7.43 (d, J = 8.1 Hz, 1H), 10.21 (s, 1H, NH).
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Fractions containing the target compound are pooled and evaporated.
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues from 1,3,4-Thiadiazole Derivatives ()
Compounds in share the 1,3,4-thiadiazole scaffold but differ in substituents and linker groups. Key comparisons include:
| Compound ID | Core Structure | Thiadiazole Substituent | Benzofuran/Phenoxy Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| Target | Benzofuran-2-carboxamide | 5-(2-methylpropyl) | 3,5,6-trimethyl | N/A | N/A |
| 5e | Phenoxyacetamide | 5-((4-chlorobenzyl)thio) | 5-isopropyl-2-methylphenoxy | 74 | 132–134 |
| 5f | Phenoxyacetamide | 5-(methylthio) | 2-isopropyl-5-methylphenoxy | 79 | 158–160 |
| 5h | Phenoxyacetamide | 5-(benzylthio) | 2-isopropyl-5-methylphenoxy | 88 | 133–135 |
| 5j | Phenoxyacetamide | 5-((4-chlorobenzyl)thio) | 2-isopropyl-5-methylphenoxy | 82 | 138–140 |
Key Observations :
- Substituent Effects : The target’s 2-methylpropyl group on thiadiazole is less polar than aromatic thioethers (e.g., 5e, 5h), likely enhancing lipophilicity and membrane permeability .
- Melting Points : Aromatic thioethers (e.g., 5h: 133–135°C) exhibit lower melting points than alkylthio derivatives (e.g., 5f: 158–160°C), suggesting branched alkyl groups (as in the target) might reduce crystallinity.
Comparison with Tetrazole- and Triazole-Containing Analogues (–4)
Compounds in –4 replace thiadiazole with tetrazole or triazole rings but retain bioactivity-relevant functional groups:
Key Observations :
- Heterocycle Impact : Thiadiazoles (target) may offer better metabolic stability than tetrazoles, which are prone to ring-opening reactions. However, tetrazoles (–3) show superior herbicidal activity due to stronger hydrogen-bonding with target enzymes .
- Functional Groups : The target’s methyl groups may reduce solubility compared to carboxyl-containing triazoles (), but enhance bioavailability in lipid-rich environments .
Comparison with Benzofuran Derivatives ()
describes a benzofuran carbohydrazide with a nitro group:
Key Observations :
- Bioactivity : Carbohydrazides () may target microbial enzymes, while the target’s carboxamide could interact with plant or mammalian receptors .
Biological Activity
3,5,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound with potential biological activities that have garnered attention in recent years. This article explores its biological properties, including antimicrobial and anticancer activities, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N3O2S, with a molecular weight of 345.44 g/mol. Its structure features a benzofuran moiety linked to a thiadiazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O2S |
| Molecular Weight | 345.44 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study reported that similar compounds demonstrated activity against various microorganisms including Staphylococcus aureus and Candida albicans using disk diffusion methods . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. A notable investigation assessed its effects on leukemia cell lines (K562 and HL60). The compound exhibited cytotoxicity with an IC50 value in the low micromolar range (approximately 5 μM), indicating promising anticancer properties without significant toxicity to normal cells .
Case Study: In Vitro Testing
In vitro tests on A549 lung adenocarcinoma cells revealed that the compound effectively inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The study reported an IC50 value of around 16.4 μM . This suggests that structural modifications in the compound can enhance its activity against cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzofuran derivatives indicates that modifications at specific positions can significantly influence biological activity. For instance, the presence of functional groups such as halogens or carboxamides can enhance cytotoxic effects .
The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. By binding to these targets, the compound may disrupt essential processes like DNA replication or protein synthesis, leading to cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
